molecular formula C10H13NO B13321972 2-(2-Methylpropyl)pyridine-4-carbaldehyde

2-(2-Methylpropyl)pyridine-4-carbaldehyde

Cat. No.: B13321972
M. Wt: 163.22 g/mol
InChI Key: SROKYSMLDNBGAJ-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)pyridine-4-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by a pyridine ring substituted with a 2-methylpropyl group at the second position and an aldehyde group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropyl)pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of pyridine-4-carbaldehyde with 2-methylpropyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the alkyl halide, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpropyl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(2-Methylpropyl)pyridine-4-carboxylic acid.

    Reduction: 2-(2-Methylpropyl)pyridine-4-methanol.

    Substitution: Various halogenated or nitro-substituted derivatives of the pyridine ring.

Scientific Research Applications

2-(2-Methylpropyl)pyridine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases and other related enzymes.

    Medicine: Research into the potential pharmacological properties of this compound is ongoing. Its structural features suggest it may have activity against certain biological targets, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction.

Comparison with Similar Compounds

    Pyridine-2-carboxaldehyde:

    Pyridine-3-carboxaldehyde:

    Pyridine-4-carboxaldehyde:

Uniqueness: 2-(2-Methylpropyl)pyridine-4-carbaldehyde is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties to the molecule. This substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(2-methylpropyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-8(2)5-10-6-9(7-12)3-4-11-10/h3-4,6-8H,5H2,1-2H3

InChI Key

SROKYSMLDNBGAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=CC(=C1)C=O

Origin of Product

United States

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